11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the core tricyclic structure through cyclization reactions. Key steps include:
Formation of the Tricyclic Core: This involves the cyclization of a suitable precursor, often through a series of condensation reactions.
Introduction of Functional Groups: The methyl and sulfanylidene groups are introduced through selective substitution reactions.
Final Cyclization and Purification: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction pathway and conditions.
Scientific Research Applications
11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism by which 11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, its functional groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-phenyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
- 11-methyl-4-(3-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Uniqueness
Compared to similar compounds, 11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-methylphenyl group, in particular, affects its binding affinity and selectivity towards biological targets, making it a compound of interest in various research fields.
Properties
Molecular Formula |
C17H17N3OS2 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C17H17N3OS2/c1-10-5-3-4-6-12(10)20-16(21)14-11-7-8-19(2)9-13(11)23-15(14)18-17(20)22/h3-6H,7-9H2,1-2H3,(H,18,22) |
InChI Key |
DHLMPBBVVGUODK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)SC4=C3CCN(C4)C |
Origin of Product |
United States |
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